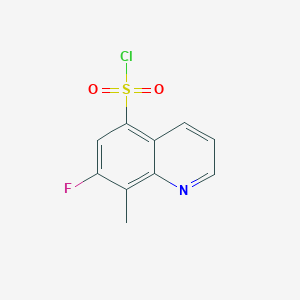
7-Fluoro-8-methylquinoline-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-8-methylquinoline-5-sulfonyl chloride typically involves the reaction of 8-quinoline sulfonic acid with thionyl chloride . The process begins with the preparation of 8-quinoline sulfonic acid, which is achieved by adding dehydrated quinoline to fuming sulfuric acid. The resulting solution is heated and then cooled, followed by the addition of water to precipitate the sulfonic acid. This intermediate is then reacted with thionyl chloride to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. One such method involves the use of bis(trichloromethyl) carbonate as a chlorinating agent, which allows for the acyl chlorination of 3-methylquinoline-8-sulfonic acid under the action of an organic base . This method is advantageous due to its simplicity, low cost, and minimal generation of harmful gases, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-8-methylquinoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Suzuki-Miyaura Coupling: This reaction often employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while Suzuki-Miyaura coupling would produce a biaryl compound .
Scientific Research Applications
7-Fluoro-8-methylquinoline-5-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluoro-8-methylquinoline-5-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex molecules and in the development of fluorescent probes . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or coupling partner used .
Comparison with Similar Compounds
Similar Compounds
8-Quinolinesulfonyl chloride: Similar in structure but lacks the fluorine and methyl groups.
3-Methylquinoline-8-sulfonyl chloride: Similar but with a different substitution pattern on the quinoline ring.
Uniqueness
7-Fluoro-8-methylquinoline-5-sulfonyl chloride is unique due to the presence of both fluorine and methyl groups, which enhance its reactivity and selectivity in chemical reactions. These substituents also influence its physical and chemical properties, making it distinct from other quinoline sulfonyl chlorides .
Properties
Molecular Formula |
C10H7ClFNO2S |
|---|---|
Molecular Weight |
259.68 g/mol |
IUPAC Name |
7-fluoro-8-methylquinoline-5-sulfonyl chloride |
InChI |
InChI=1S/C10H7ClFNO2S/c1-6-8(12)5-9(16(11,14)15)7-3-2-4-13-10(6)7/h2-5H,1H3 |
InChI Key |
VWCVSMRDISNEAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1F)S(=O)(=O)Cl)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174679.png)
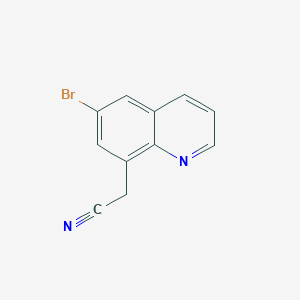
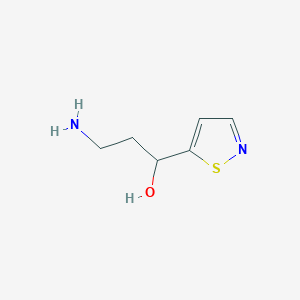
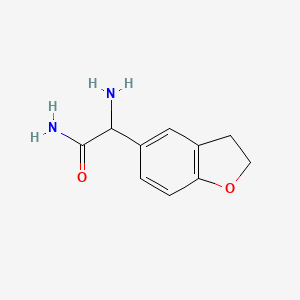

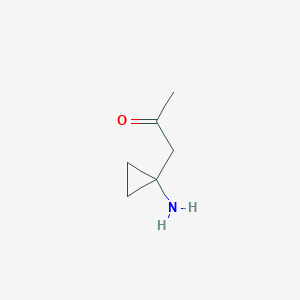
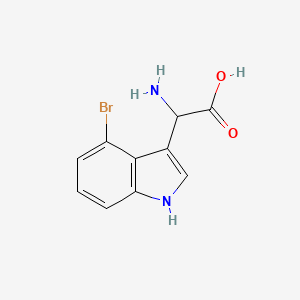
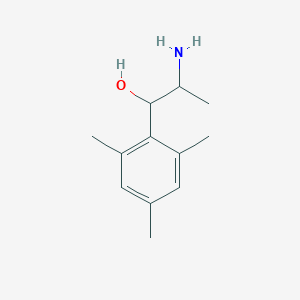
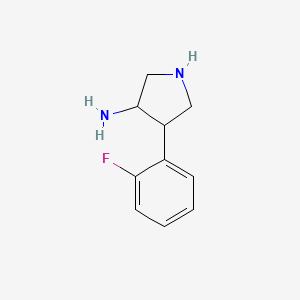
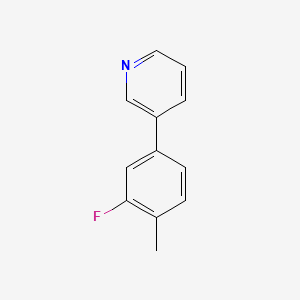
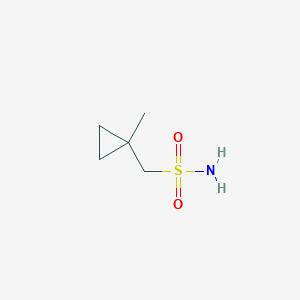
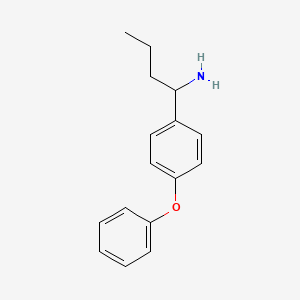
![2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine](/img/structure/B13174755.png)
![2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13174760.png)
